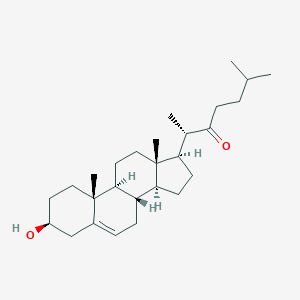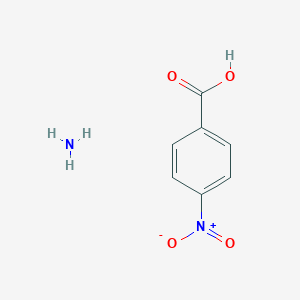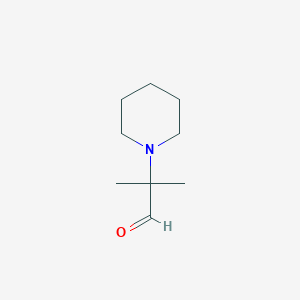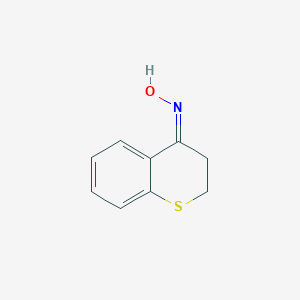
1-Phenacylpyridinium bromide
Übersicht
Beschreibung
1-Phenacylpyridinium bromide is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. The compound is related to phenacyl bromides, which are known to react with nucleophiles such as pyridines to form pyridinium salts through nucleophilic substitution reactions .
Synthesis Analysis
The synthesis of 1-Phenacylpyridinium bromide derivatives can be achieved through different methods. One approach involves a one-pot three-component process that combines 1,3-dicarbonyl compounds, aromatic aldehydes, and N-phenacylpyridinium bromides to synthesize highly functionalized 2,3-dihydrofurans . Another method includes the reaction of pyridine with active alkyl halides like phenacyl bromides to generate functionalized pyridinium salts, which can further react with 3-phenacylideneoxindoles to produce diverse molecular structures . Additionally, a novel route to synthesize fused thiazoles starts from a 2-chloro-1-phenacylpyridinium salt reacting with KSCN .
Molecular Structure Analysis
The molecular structure of 1-Phenacylpyridinium bromide derivatives has been studied using various techniques. For instance, the helical chirality of these compounds was observed through 1H-NMR data and confirmed by X-ray crystallography, which showed a pronounced twist in the phenanthrolinium moiety due to intramolecular hydrogen bonding . The crystal structure of related compounds has also been determined, providing insights into their molecular configurations and the influence of intramolecular interactions .
Chemical Reactions Analysis
1-Phenacylpyridinium bromide and its derivatives participate in a variety of chemical reactions. Cycloaddition reactions with 3-phenacylideneoxindoles show regioselectivity and stereoselectivity, leading to the formation of different fused ring systems . The reaction with isothiocyanates proceeds stereoselectively, forming Z isomers of the reaction products . The kinetics and mechanism of the reactions with pyridines have been studied, revealing the influence of substituents on the reaction rate and the formation of tetrahedral intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenacylpyridinium bromide derivatives have been explored in various studies. For example, the electronic transport properties of certain pyridinium monoquaternary salts derivatives were investigated, showing that they behave as p-type polycrystalline semiconductors with specific electrical conductivity and Seebeck coefficient values . The synthesis and properties of 2-(p-methoxybenzylamino)-1-(p-R phenacyl)pyridinium bromides were also studied, suggesting an alternative synthesis route and providing insights into their spectral properties .
Wissenschaftliche Forschungsanwendungen
-
- 1-Phenacylpyridinium bromide is used in the synthesis of imidazo[1,2-a]pyridines, a class of nitrogen ring junction heterocyclic compounds . The process involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .
- It’s also used in the synthesis of 3-arylimidazo[1,2-a]pyridines via a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .
-
Synthesis of Imidazo[1,2-a]pyridines
- 1-Phenacylpyridinium bromide is used in the synthesis of imidazo[1,2-a]pyridines, a class of nitrogen ring junction heterocyclic compounds . This process involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .
- It’s also used in the synthesis of 3-arylimidazo[1,2-a]pyridines via a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .
-
Synthesis of 3-Thioimidazo[1,2-a]pyridines
- The combination of flavin and iodine catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines . This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-phenyl-2-pyridin-1-ium-1-ylethanone;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO.BrH/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10H,11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSUMUYPXZEXDT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937557 | |
| Record name | 1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenacylpyridinium bromide | |
CAS RN |
16883-69-5 | |
| Record name | Phenacylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16883-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16883-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Oxo-2-phenylethyl)pyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-oxo-2-phenylethyl)pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)